molecular formula C7H6ClNO3 B157164 4-chloro-2-methyl-6-nitrophenol CAS No. 1760-71-0

4-chloro-2-methyl-6-nitrophenol

Cat. No.: B157164
CAS No.: 1760-71-0
M. Wt: 187.58 g/mol
InChI Key: AQCYSHAXKXQEFZ-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-6-nitrophenol is an aromatic organic compound with the molecular formula C7H6ClNO3. It is a derivative of cresol, where the methyl group is substituted with a chlorine atom at the 4-position and a nitro group at the 6-position. This compound is known for its yellow crystalline appearance and is used in various chemical applications.

Mechanism of Action

Target of Action

Similar compounds like chlorinated nitrophenols are known to interact with various enzymes and proteins in bacterial cells .

Mode of Action

The mode of action of 4-chloro-2-methyl-6-nitrophenol involves a process called nucleophilic aromatic substitution . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile. The compound is activated by substitution with strongly electron-attracting groups such as NO2, and when very strongly basic nucleophilic reagents are used .

Biochemical Pathways

The degradation of this compound is suspected to involve the hnp gene cluster . The hnp genes are significantly upregulated in the presence of the compound . The enzymes HnpAB and HnpC, encoded by the hnp genes, catalyze the conversion of the compound to 1,2,4-benzenetriol via chloro-1,4-benzoquinone and the subsequent ring-cleavage of 1,2,4-benzenetriol to form maleylacetate .

Pharmacokinetics

It’s important to note that the compound’s solubility in dioxane is reported to be 05 g/5mL , which could influence its bioavailability.

Result of Action

The result of the action of this compound is the transformation of the compound into less harmful substances through the biochemical pathway mentioned above . This transformation is part of the compound’s degradation process, which helps in reducing its environmental impact.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s degradation rate can be affected by the presence of other substances, pH levels, temperature, and the presence of specific bacterial strains . Furthermore, the compound is known to be toxic to aquatic life with long-lasting effects , indicating that its action and efficacy can significantly impact the environment.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, in a Gram-negative bacterium, Cupriavidus sp. CNP-8, it is degraded via the 1,2,4-benzenetriol (BT) pathway . The enzymes involved in this pathway include HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase .

Cellular Effects

The effects of this compound on cells are primarily related to its degradation and metabolism. In Exiguobacterium sp. PMA, a Gram-positive bacterium, this compound is used as the sole carbon and energy source . Its degradation results in the release of stoichiometric amounts of chloride and ammonium ions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to BT via chloro-1,4-benzoquinone by the enzyme HnpAB . This enzyme has a Km of 2.7 ± 1.1 μΜ and a kcat / Km of 0.17 ± 0.03 μΜ −1 min −1 . The BT ring is then cleaved by HnpC to form maleylacetate .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that the bacterium Exiguobacterium sp. PMA can degrade this compound up to a concentration of 0.6 mM .

Metabolic Pathways

This compound is involved in the BT metabolic pathway in Cupriavidus sp. CNP-8 . This pathway involves the enzymes HnpAB and HnpC .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-2-methyl-6-nitrophenol can be synthesized through the nitration of 4-chloro-o-cresol. The nitration process involves the reaction of 4-chloro-o-cresol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted phenols

Scientific Research Applications

4-chloro-2-methyl-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in studies involving enzyme inhibition and microbial toxicity.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the production of disinfectants and antiseptics.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Known for its disinfectant properties.

    4-Chloro-2-nitrophenol: Used in the synthesis of dyes and pigments.

    4-Chloro-3,5-dimethylphenol: Commonly used as a preservative in pharmaceuticals.

Uniqueness

4-chloro-2-methyl-6-nitrophenol is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for selective reactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

4-chloro-2-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCYSHAXKXQEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170064
Record name 4-Chloro-6-nitro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1760-71-0
Record name 4-Chloro-2-methyl-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1760-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-nitro-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6-nitro-o-cresol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-nitro-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 4-chloro-2-methyl-6-nitrophenol is treated with chlorine in an acidic environment?

A1: Research has shown that chlorination of this compound with chlorine in acetic acid containing concentrated hydrochloric acid leads to the formation of epimeric acyclic carboxylic acids. [] This reaction unexpectedly opens the aromatic ring, showcasing the influence of the substituents on the reactivity of the phenol. The structures of these products were elucidated, with one confirmed by X-ray crystallography. Interestingly, similar chlorination reactions on related compounds, 2,4-dichloro-6-nitrophenol and 2,4-dichloro-6-methylphenol, did not yield analogous acyclic products. [] This highlights the specific influence of the methyl and nitro substituents on the reaction pathway.

Q2: Does this compound interact with DNA?

A2: Studies exploring potential interactions between environmental pollutants and DNA investigated this compound, identified as a transformation product of certain herbicides. [] Results suggest that this compound may interact with calf thymus DNA through a non-covalent mode. [] While the exact nature of this interaction requires further investigation, this finding raises important questions about the potential genotoxic effects of this compound.

Q3: What are the implications of the observed reactivity and DNA interaction of this compound?

A3: The formation of acyclic carboxylic acids from this compound under chlorination highlights its unique reactivity influenced by its substituents. [] This information is valuable for understanding its potential transformations in different environments and designing synthetic strategies. The observed interaction with DNA, though requiring further characterization, raises concerns about possible genotoxic effects. [] Further research is crucial to assess potential risks associated with exposure to this compound and understand its long-term impact on biological systems.

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